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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of JNJ-
47965567, a potent and selective P2X7 receptor antagonist, in various rodent models of central
nervous system (CNS) disorders. JNJ-47965567 is a centrally permeable compound, making it
a valuable tool for investigating the role of the P2X7 receptor in CNS pathophysiology.[1][2]

Mechanism of Action

JNJ-47965567 functions as a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion
channel.[2] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers
the opening of a non-selective cation channel, leading to an influx of Ca2* and Na* and an
efflux of K*. This ion exchange initiates downstream signaling cascades that play a crucial role
in neuroinflammation and other pathological processes. JNJ-47965567 blocks this channel
activation, thereby inhibiting the subsequent release of pro-inflammatory cytokines such as IL-
1B.[3] While initially thought to be a competitive antagonist, recent evidence suggests a non-
competitive mechanism of action.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for JINJ-
47965567.

Table 1: In Vitro Potency of JNJ-47965567
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Assay System  Species Parameter Value Reference

Recombinant

Human pKi 7.9 +£0.07
P2X7
Recombinant )
Rat pKi 8.7
P2X7
Human (Whole
IL-1B Release pIC50 6.7 £0.07
Blood)
Human
IL-1p Release pIC50 7.5+ 0.07
(Monocytes)
IL-1p Release Rat (Microglia) pIC50 7.1+0.1
Calcium Flux Rat (Astrocytes) pIC50 75104
ATP-induced )
o Murine (J774
Ethidium+ IC50 54 + 24 nM
Macrophages)
Uptake

Table 2: In Vivo Efficacy and Dosage of JNJ-47965567 in Rodent Models
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Rodent Species/Str Key
. Dosage Route T Reference
Model ain Findings
Lipopolysacc Attenuated
haride (LPS)- Rat Bz-ATP
Induced (Sprague- 30 mg/kg s.C. induced IL-1p3
Neuroinflam Dawley) release in the
mation brain.
Amphetamine
Attenuated
-Induced Rat 30 mg/kg s.C. o
o hyperactivity.
Hyperactivity
Exhibited
] modest, yet
Neuropathic o
) significant,
Pain (Chung Rat 30 mg/kg s.C. i ]
efficacy in
model) )
reversing
allodynia.
Delayed
disease onset
and
progression,
] and improved
Amyotrophic
motor
Lateral Mouse )
] 30 mg/kg i.p. performance
Sclerosis (SOD1G93A) .
in female
(ALS) .
mice when
administered
4 times per
week from
pre-onset.
Amyotrophic Mouse 30 mg/kg i.p. No significant
Lateral (SOD1G93A) alteration in
Sclerosis disease
(ALS) progression
when
administered
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3 times per
week from
disease

onset.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation
Model in Rats

This protocol describes the induction of neuroinflammation using LPS and the assessment of
the therapeutic efficacy of INJ-47965567.

Materials:

Male Sprague-Dawley rats

e JNJ-47965567

e Vehicle (e.g., 30% w/v 2-hydroxypropyl-B-cyclodextrin in sterile water)

 Lipopolysaccharide (LPS) from E. coli

o Sterile saline

¢ Anesthesia

» Tools for tissue collection and processing

o ELISA kit for IL-13 quantification

Antibodies for immunohistochemistry (e.g., Ibal)

Procedure:

e Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions
for at least one week before the experiment.
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JNJ-47965567 Preparation: Dissolve JNJ-47965567 in the vehicle to the desired
concentration (e.g., for a 30 mg/kg dose).

Administration: Administer JNJ-47965567 (30 mg/kg) or vehicle via subcutaneous (s.c.)
injection.

LPS Challenge: One hour after the antagonist administration, induce neuroinflammation by a
single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4 hours), euthanize
the animals under deep anesthesia. Perfuse transcardially with ice-cold saline and collect
brain tissue (e.g., hippocampus and cortex).

Biochemical Analysis: Homogenize a portion of the brain tissue for the quantification of IL-13
levels using an ELISA kit according to the manufacturer's instructions.

Immunohistochemical Analysis: Fix the other portion of the brain tissue for
immunohistochemical analysis to assess microglial activation using an Ibal antibody.

Data Analysis: Compare the levels of IL-13 and the extent of microglial activation between
the vehicle-treated and JNJ-47965567-treated groups.

Amyotrophic Lateral Sclerosis (ALS) Model in
SOD1G93A Mice

This protocol outlines the chronic administration of JINJ-47965567 to SOD1G93A mice to
evaluate its effect on disease progression.

Materials:

SOD1G93A transgenic mice and wild-type littermates
JNJ-47965567
Vehicle: 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (3-CD) in Milli-Q water

Equipment for behavioral testing (e.g., Rotarod)
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o Scales for body weight measurement
Procedure:

e Animal Husbandry: Breed and genotype SOD1G93A mice according to established
protocols.

e JNJ-47965567 Preparation: Prepare the JNJ-47965567 solution by dissolving it in 30% [3-
CD. This may require heating (e.g., 45°C) and sonication to achieve complete dissolution.

o Treatment Regimen:

o Pre-onset administration: Begin intraperitoneal (i.p.) injections of JINJ-47965567 (30
mg/kg) or vehicle at a pre-symptomatic age (e.g., postnatal day 60). Administer 4 times
per week.

o Post-onset administration: Alternatively, begin i.p. injections at the onset of disease
symptoms and administer 3 times per week.

e Monitoring Disease Progression:
o Body Weight: Measure the body weight of each mouse at least 3-4 times per week.
o Motor Coordination: Assess motor function using a Rotarod apparatus on a weekly basis.
o Clinical Score: Evaluate the neurological score of the animals regularly.

o Endpoint: Continue the treatment and monitoring until the animals reach a predefined
humane endpoint.

o Data Analysis: Analyze the differences in disease onset, survival duration, body weight
changes, and motor performance between the JNJ-47965567-treated and vehicle-treated
groups.

Visualizations
P2X7 Receptor Signaling Pathway
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The following diagram illustrates the signaling cascade initiated by the activation of the P2X7
receptor, which is the target of INJ-47965567.
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Caption: P2X7 receptor signaling cascade and the inhibitory action of INJ-47965567.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a general workflow for evaluating the efficacy of INJ-47965567 in
a rodent model of CNS disease.
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Caption: A generalized experimental workflow for in vivo studies of INJ-47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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